molecular formula C8H14ClF2NO B13889022 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Cat. No.: B13889022
M. Wt: 213.65 g/mol
InChI Key: DPIQNLDVGAFQIX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicyclo moiety.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core or the amine group.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(Difluoromethyl)-2-oxabicyclo[22

Properties

Molecular Formula

C8H14ClF2NO

Molecular Weight

213.65 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

InChI

InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H

InChI Key

DPIQNLDVGAFQIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)C(F)F.Cl

Origin of Product

United States

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